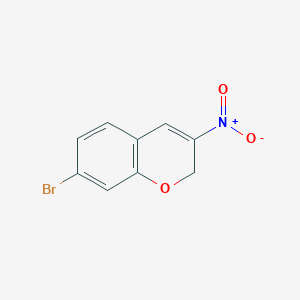

7-bromo-3-nitro-2H-chromene

Description

Properties

CAS No. |

1269293-25-5 |

|---|---|

Molecular Formula |

C9H6BrNO3 |

Molecular Weight |

256.05 g/mol |

IUPAC Name |

7-bromo-3-nitro-2H-chromene |

InChI |

InChI=1S/C9H6BrNO3/c10-7-2-1-6-3-8(11(12)13)5-14-9(6)4-7/h1-4H,5H2 |

InChI Key |

SIVLCSHGQPWJGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC2=C(O1)C=C(C=C2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

One-Step Oxa-Michael-Henry Dehydration Reaction

The most widely reported and cost-effective method for synthesizing 3-nitro-2H-chromenes, including the 7-bromo derivative, involves the reaction of appropriately substituted salicylaldehydes with trans-nitrostyrenes in the presence of a base catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This reaction proceeds through a Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Henry reaction and dehydration to form the chromene core.

- Reactants:

- 7-Bromo-salicylaldehyde (substituted at position 7 with bromine)

- trans-β-nitrostyrene (or substituted nitrostyrenes)

- Catalyst: DABCO (0.2 mmol per 1 mmol substrate)

- Solvent: Acetonitrile (0.3 mL per 1 mmol substrate) to homogenize the reaction mixture

- Temperature: Heated at 40 °C

- Reaction Time: Approximately 3 to 6 hours, monitored until completion

- Workup: After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated

- Purification: Flash chromatography on silica gel using a hexane/ethyl acetate solvent system (typically 70:1 ratio), followed by recrystallization in isopropanol to obtain pure 7-bromo-3-nitro-2H-chromene as a yellow solid

This method yields the target compound with moderate to high efficiency depending on the electronic nature of substituents on the aromatic rings.

Table 1: Representative Yields of 3-Nitro-2H-Chromenes from Various Substituted Salicylaldehydes and Nitroalkenes

| Salicylaldehyde Substituent (R1) | Nitroalkene Substituent (R3) | Chromene Product | Yield (%) |

|---|---|---|---|

| H | Br | 7-bromo derivative (5o) | 95 |

| Br | H | 7-bromo derivative (5f) | 50 |

| Cl | H | 7-chloro derivative (5e) | 40 |

| H | Cl | 7-chloro derivative (5n) | 86 |

| Br | Br | 7,7-dibromo derivative (5r) | 44 |

Note: The compound this compound corresponds to product 5o in the referenced study, synthesized from unsubstituted salicylaldehyde and 4-bromo-nitrostyrene with a high yield of 95%.

Mechanistic Insights

The reaction mechanism involves:

- Initial nucleophilic attack of the phenolic hydroxyl group of the salicylaldehyde on the β-carbon of the nitrostyrene (oxa-Michael addition)

- Followed by an intramolecular Henry reaction (nitro-aldol condensation) between the aldehyde group and the nitroalkane intermediate

- Subsequent dehydration leads to the formation of the chromene ring system with the nitro group at position 3 and substituents such as bromine at position 7

- The process is base-catalyzed and benefits from the use of acetonitrile to ensure homogeneity and reaction efficiency

Purification and Characterization

The crude product from the reaction is typically purified by silica gel chromatography using solvent systems such as ethyl acetate and petroleum ether (ratio approximately 1:6) to isolate the pure this compound. The purified compound is obtained as a yellow solid, characterized by spectroscopic methods (NMR, IR, MS) confirming the expected substitution pattern and molecular structure.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Materials | 7-Bromo-salicylaldehyde, trans-β-nitrostyrene |

| Catalyst | DABCO (0.2 equiv) |

| Solvent | Acetonitrile |

| Temperature | 40 °C |

| Reaction Time | 3–6 hours |

| Workup | Extraction with ethyl acetate, washing, drying |

| Purification | Silica gel chromatography (hexane/ethyl acetate 70:1), recrystallization in isopropanol |

| Yield | Up to 95% (depending on substrate) |

| Physical State | Yellow solid |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The presence of both bromine and nitro groups on the chromene ring makes it susceptible to electrophilic aromatic substitution reactions. The nitro group, being a strong electron-withdrawing group, activates the aromatic system towards electrophiles.

-

Typical Electrophiles : Alkyl halides, acyl chlorides.

-

Reaction Example : Bromination or nitration can occur at the ortho or para positions relative to existing substituents.

Nucleophilic Substitution Reactions

The bromine atom can undergo nucleophilic substitution reactions, making it a reactive site for nucleophiles.

-

Nucleophiles : Amines, thiols, or other nucleophilic species.

-

Mechanism : The reaction proceeds via an SN2 mechanism where the nucleophile attacks the carbon attached to bromine, displacing it.

Rearrangement Reactions

7-bromo-3-nitro-2H-chromene can also participate in rearrangement reactions under certain conditions.

-

Example : Under acidic conditions, protonation of the nitro group can lead to rearrangement and formation of different chromene derivatives.

Reactivity and Biological Activity

Recent studies have indicated that derivatives of 3-nitro-2H-chromenes exhibit promising biological activities, including cytotoxic effects against various cancer cell lines.

| Compound | IC50 Value (μg/mL) | Cell Line |

|---|---|---|

| 7e | 3.46 | MDA-MB-231 |

| 7f | 18.76 | MCF-7 |

These findings suggest that modifications to the chromene structure can enhance its pharmacological properties, making it a candidate for further drug development research .

Scientific Research Applications

While the specific applications of "7-bromo-3-nitro-2H-chromene" are not detailed within the provided search results, the information available allows for an understanding of its potential use and chemical context:

This compound: Chemical Context and Potential Applications

General Information: this compound is a chromene derivative with a bromine atom at the 7th position and a nitro group at the 3rd position . Chromenes and their derivatives are important scaffolds in medicinal chemistry, displaying a wide range of biological activities .

Synthesis and Reactivity: The synthesis of related 3-nitro-2H-chromene derivatives has been achieved through various methods, including Sonogashira reactions for introducing alkynes at the 6-position . These compounds can undergo reactions with nucleophiles and cycloaddition reactions .

Potential Applications and Research Directions:

- P2Y6 Receptor Antagonists: Research on 2H-chromene derivatives shows that they can be synthesized as P2Y6 receptor antagonists . The modification at the 6 position of the chromene scaffold allows for flexibility in substitution without losing P2Y6R affinity . These antagonists are of interest as potential treatments for inflammatory, neurodegenerative, and metabolic diseases .

- Bioactive Heterocycle Synthesis: Chromenes, in general, can be synthesized using aqueous-mediated synthesis, which is relevant to creating bioactive heterocycles .

- Inhibition of Biofilm Formation: Kojic acid, which is structurally related to chromenes, has shown inhibitory effects on biofilm formation in Pseudomonas aeruginosa . This suggests that chromene derivatives might have similar applications .

- Precursor for Diverse Derivatives: The bromo group on this compound can serve as a reactive handle for further functionalization, potentially leading to a variety of novel chromene derivatives with diverse applications.

Mechanism of Action

The mechanism of action of 7-bromo-3-nitro-2H-chromene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Bromine at C7 (vs. C6 in 1g) may alter electronic effects and regioselectivity in reactions.

- Synthetic Yields: Amino- and methoxy-substituted chromenes (e.g., compound 7 in ) achieve higher yields (>90%) compared to nitrochromenes (~40%), likely due to the destabilizing effect of the nitro group .

- Heteroatom Variation : Replacement of oxygen with sulfur in thiochromene derivatives (e.g., ) modifies electronic properties, as evidenced by computational HOMO-LUMO analyses, which could enhance drug-likeness or photochemical activity.

Reactivity and Functionalization

3-Nitro-2H-chromenes exhibit high reactivity due to conjugation between the nitro group and the chromene double bond. For example, 6-bromo-3-nitro-2H-chromene undergoes conjugate additions with carbonyl compounds in the presence of bases, forming complex heterocycles . In contrast, amino-substituted chromenes (e.g., compound 3 in ) show stability under similar conditions, highlighting the nitro group’s role in activating the scaffold for nucleophilic attack .

Biological Activity

7-Bromo-3-nitro-2H-chromene is a derivative of the chromene family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a chromene core with a bromine atom at the 7-position and a nitro group at the 3-position. The presence of these substituents significantly influences its biological properties.

Chemical Formula: CHBrNO

Molecular Weight: 284.07 g/mol

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to act as a selective inhibitor of the mTOR/Pi3K pathway, which is crucial in regulating cell growth and proliferation. This inhibition leads to reduced tumor growth in various cancer models.

Case Study:

A study by Fouqué et al. (2015) demonstrated that derivatives of 3-nitro-2H-chromenes, including this compound, showed potent cytotoxicity against breast cancer cell lines. The compound was found to induce apoptosis through caspase activation and inhibit cell migration, suggesting its potential as a therapeutic agent for breast cancer treatment .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α, which plays a significant role in inflammatory responses.

Mechanism of Action:

The anti-inflammatory activity is attributed to the nitro group, which can modulate signaling pathways involved in inflammation. This effect has been observed in various in vitro models where this compound inhibited lipopolysaccharide-induced inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Enhances anticancer and anti-inflammatory activity |

| Bromine atom | Increases lipophilicity and cellular uptake |

Research indicates that modifications at the 2-position of the chromene ring can further enhance biological activity, with electron-withdrawing groups like trifluoromethyl showing improved potency .

Research Findings

- Cytotoxicity Studies: In vitro assays revealed that this compound exhibited IC50 values in the low micromolar range against HeLa cells, indicating strong cytotoxic effects .

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in drug formulation .

- Combination Therapies: The compound has potential synergistic effects when used in combination with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. How can I optimize the synthesis of 7-bromo-3-nitro-2H-chromene while minimizing side products?

Methodological Answer: A factorial design approach is recommended to systematically vary reaction parameters (e.g., temperature, solvent polarity, molar ratios). For example, a 2³ factorial design can test the effects of temperature (low vs. high), solvent (polar vs. nonpolar), and catalyst loading (low vs. high) on yield and purity. Post-synthesis characterization via HPLC or GC-MS can quantify side products, while regression analysis identifies critical variables . For nitro-group stabilization, consider using anhydrous conditions and inert atmospheres to suppress hydrolysis or reduction byproducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals using coupling constants and DEPT experiments. The bromine atom induces deshielding in adjacent protons (e.g., C-6 and C-8 protons in 2H-chromene systems), while the nitro group causes anisotropic effects .

- IR Spectroscopy: Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and chromene C-O-C (1250–1150 cm⁻¹) groups.

- X-ray Crystallography: Resolve structural ambiguities, such as the dihedral angle between the nitro group and the chromene ring, which impacts reactivity .

Q. How do I design a kinetic study to investigate the thermal stability of this compound?

Methodological Answer: Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) under controlled heating rates (e.g., 5–20°C/min). Apply the Kissinger method to calculate activation energy () from peak decomposition temperatures. For mechanistic insights, combine with gas chromatography to identify volatile degradation products .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and Fukui indices. The electron-withdrawing nitro and bromine groups direct electrophiles to the least deactivated positions (e.g., C-5 or C-8). Validate predictions experimentally via halogenation or nitration reactions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability: Use liver microsome assays to identify metabolites that may deactivate the compound in vivo.

- Solubility/Permeability: Measure logP and assess membrane permeability via Caco-2 cell models. Poor bioavailability in vivo may arise from low solubility, which can be addressed via prodrug design .

- Statistical Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., dosing regimen, species-specific metabolism) .

Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced photophysical properties?

Methodological Answer: Implement a reinforcement learning framework to iteratively propose and test derivatives. Train the model on existing data (e.g., absorption/emission wavelengths, quantum yields) and use COMSOL Multiphysics for photophysical simulations. Prioritize candidates with extended π-conjugation (e.g., fused aryl rings) or electron-donating substituents .

Q. What interdisciplinary approaches improve the catalytic efficiency of this compound in cross-coupling reactions?

Methodological Answer:

- Catalyst Design: Screen Pd-, Cu-, or Ni-based catalysts with ligands tailored for steric and electronic compatibility (e.g., bulky phosphines for Suzuki-Miyaura coupling).

- Flow Chemistry: Optimize residence time and mixing efficiency to enhance reaction control and scalability.

- Operando Spectroscopy: Use Raman or XRD to monitor intermediate formation and catalyst degradation in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.